

Technical Support Center: (R)-Ketodoxapram Dosage Optimization

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Compound of Interest

Compound Name: Ketodoxapram, (R)-

Cat. No.: B605245

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Disclaimer: The following information is intended for research purposes only. (R)-Ketodoxapram is the active metabolite of Doxapram. Currently, publicly available research on the isolated (R)-enantiomer of Ketodoxapram is limited. Therefore, this guide synthesizes information from studies on Doxapram and its racemic metabolite, Ketodoxapram, to provide a framework for dosage optimization experiments. All protocols are provided as examples and should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ketodoxapram?

A1: Ketodoxapram, the active metabolite of Doxapram, is a respiratory stimulant. Its primary mechanism of action is the stimulation of peripheral carotid chemoreceptors, which in turn stimulates the respiratory center in the brainstem.^[1] At higher doses, it can also directly stimulate central respiratory centers in the medulla.^[1] This action is believed to be mediated through the inhibition of TASK-1 (TWIK-related acid-sensitive K⁺) potassium channels.^{[2][3]}

Q2: What are the most common side effects associated with Doxapram and its metabolites?

A2: The most frequently reported side effects are related to the cardiovascular and central nervous systems. These include:

- Cardiovascular: Increased blood pressure, tachycardia (rapid heart rate), and arrhythmias.^[4]

- Central Nervous System (CNS): Hyperactivity, muscle spasticity, and in severe cases, convulsions.[4] Other CNS effects can include disorientation and hallucinations.[1]

Q3: Is there a known therapeutic window for Doxapram and Ketodoxapram?

A3: In clinical settings, particularly in neonatal care, the therapeutic range for combined plasma levels of Doxapram and Ketodoxapram is targeted at 1.5-4 mg/L. However, significant inter-individual variability exists.

Q4: How does the pharmacokinetic profile of Ketodoxapram differ from Doxapram?

A4: Ketodoxapram is formed through the metabolism of Doxapram. Studies in newborn lambs have shown that while both compounds stimulate ventilation, Ketodoxapram has a faster elimination rate than Doxapram.[1] In one study, the elimination half-life for Doxapram was 5.2 hours, while for Ketodoxapram it was 2.3 hours.[5] A study in pigs also indicated a longer terminal half-life for ketodoxapram (1.71 h) compared to doxapram (1.38 h).[3]

Q5: Are there stereospecific differences in the activity and side effects of Ketodoxapram enantiomers?

A5: While it is well-established that enantiomers of chiral drugs can have different pharmacological and toxicological profiles, specific studies on the isolated (R)- and (S)-enantiomers of Ketodoxapram are not widely available in the public domain. A recent study suggested that ketodoxapram has a lower brain-to-plasma ratio compared to doxapram, hinting at reduced penetration of the blood-brain barrier, which could imply a better safety profile regarding CNS side effects.[2][3] Further research is needed to delineate the specific contributions of each enantiomer to the therapeutic and adverse effects.

Troubleshooting Guide for In-Vivo Experiments

Observed Issue	Potential Cause	Troubleshooting Steps
High incidence of seizures in animal models	Dose of (R)-Ketodoxapram is too high, leading to excessive CNS stimulation.	1. Reduce the dose in subsequent experimental cohorts.2. Implement a dose-escalation study design to identify the maximum tolerated dose (MTD).3. Monitor plasma concentrations of the compound to correlate exposure with seizure activity.
Significant and sustained hypertension	Overstimulation of the cardiovascular system.	1. Lower the infusion rate or the bolus dose.2. Continuously monitor blood pressure using telemetry to establish a clear dose-response relationship.3. Investigate potential drug interactions if other compounds are co-administered.
High variability in respiratory stimulation between subjects	Differences in metabolism and clearance.	1. Ensure a homogenous animal population (age, weight, sex).2. Analyze plasma levels of (R)-Ketodoxapram to account for pharmacokinetic variability.3. Increase the sample size to improve statistical power.
Lack of therapeutic effect at predicted doses	Poor bioavailability (if not administered intravenously) or rapid metabolism.	1. Verify the route of administration and formulation.2. Conduct pharmacokinetic studies to determine the bioavailability and clearance of the compound.3. Consider a different dosing regimen, such

as a continuous infusion
instead of bolus injections.

Data on Doxapram and Ketodoxapram

Table 1: Pharmacokinetic Parameters of Doxapram and Ketodoxapram in Newborn Lambs

Parameter	Doxapram	Keto-doxapram
Dose	2.5 mg/kg IV	2.5 mg/kg IV
Elimination Half-life	5.2 hours (range 1.2-11.6)	2.3 hours (range 0.7-3.4)
Apparent Volume of Distribution	1.2 L/kg (range 0.5-2.0)	1.1 L/kg (range 0.3-2.1)

Source: Adapted from a study on newborn lambs.[5]

Table 2: Acute Toxicity of Doxapram in Mice

Route of Administration	LD50
Intravenous	85 mg/kg
Intraperitoneal	153-175 mg/kg
Oral	270-326 mg/kg

Source: Committee for Veterinary Medicinal Products summary report.[5]

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Side Effects in a Rodent Model using Telemetry

Objective: To determine the dose-dependent effects of (R)-Ketodoxapram on cardiovascular parameters.

Methodology:

- **Animal Model:** Male Sprague-Dawley rats (n=8 per group) implanted with telemetry transmitters for the measurement of blood pressure, heart rate, and ECG.
- **Acclimatization:** Animals are allowed to recover from surgery for at least one week and are acclimatized to the experimental conditions.
- **Dosing:**
 - Group 1: Vehicle control (e.g., saline).
 - Group 2: Low dose (R)-Ketodoxapram.
 - Group 3: Mid dose (R)-Ketodoxapram.
 - Group 4: High dose (R)-Ketodoxapram.
 - Doses are administered via intravenous infusion over a 15-minute period.
- **Data Collection:** Cardiovascular parameters are continuously recorded for 24 hours before dosing (baseline) and for 48 hours post-dosing.
- **Data Analysis:** Changes from baseline in mean arterial pressure, heart rate, and QT interval are calculated for each dose group and compared to the vehicle control group. Statistical analysis is performed using ANOVA followed by a post-hoc test.

Protocol 2: Evaluation of CNS Side Effects in a Mouse Model

Objective: To assess the pro-convulsant potential and effects on locomotor activity of (R)-Ketodoxapram.

Methodology:

- **Animal Model:** Male CD-1 mice (n=10 per group).
- **Dosing:**
 - Group 1: Vehicle control.

- Group 2-4: Increasing doses of (R)-Ketodoxapram administered intraperitoneally.
- Assessment of Locomotor Activity:
 - Immediately after dosing, individual mice are placed in an open-field arena.
 - Locomotor activity (distance traveled, rearing frequency) is recorded for 30 minutes using an automated tracking system.
- Assessment of Seizure Threshold:
 - 30 minutes after dosing with (R)-Ketodoxapram or vehicle, a sub-convulsive dose of pentylenetetrazol (PTZ) is administered.
 - Animals are observed for 30 minutes for the incidence and latency of clonic and tonic-clonic seizures.
- Data Analysis: Locomotor activity data is analyzed using ANOVA. Seizure incidence is analyzed using Fisher's exact test, and latency to seizure is analyzed using a Kaplan-Meier survival curve.

Visualizations

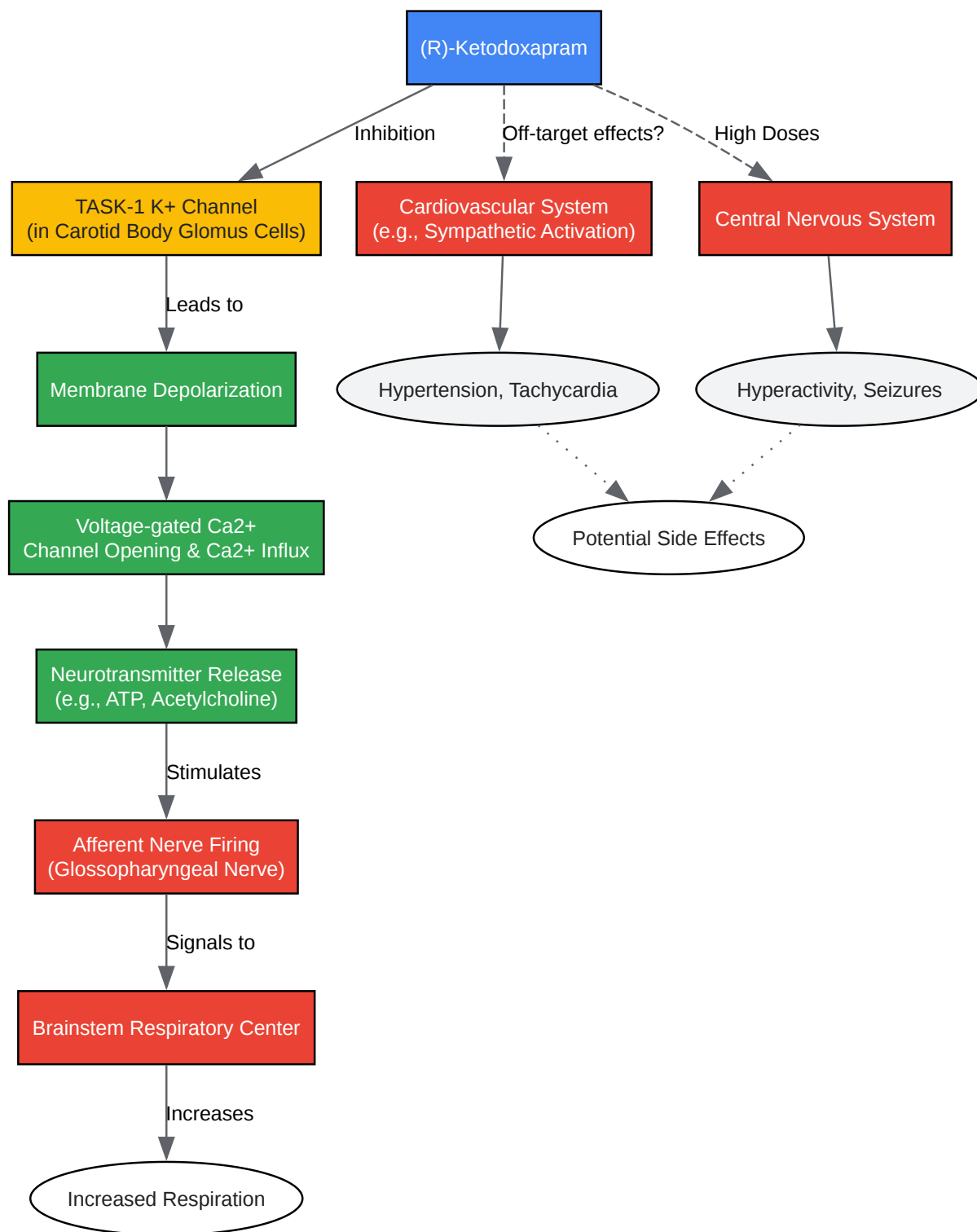


Figure 1. Proposed Signaling Pathway for Ketodoxapram's Action

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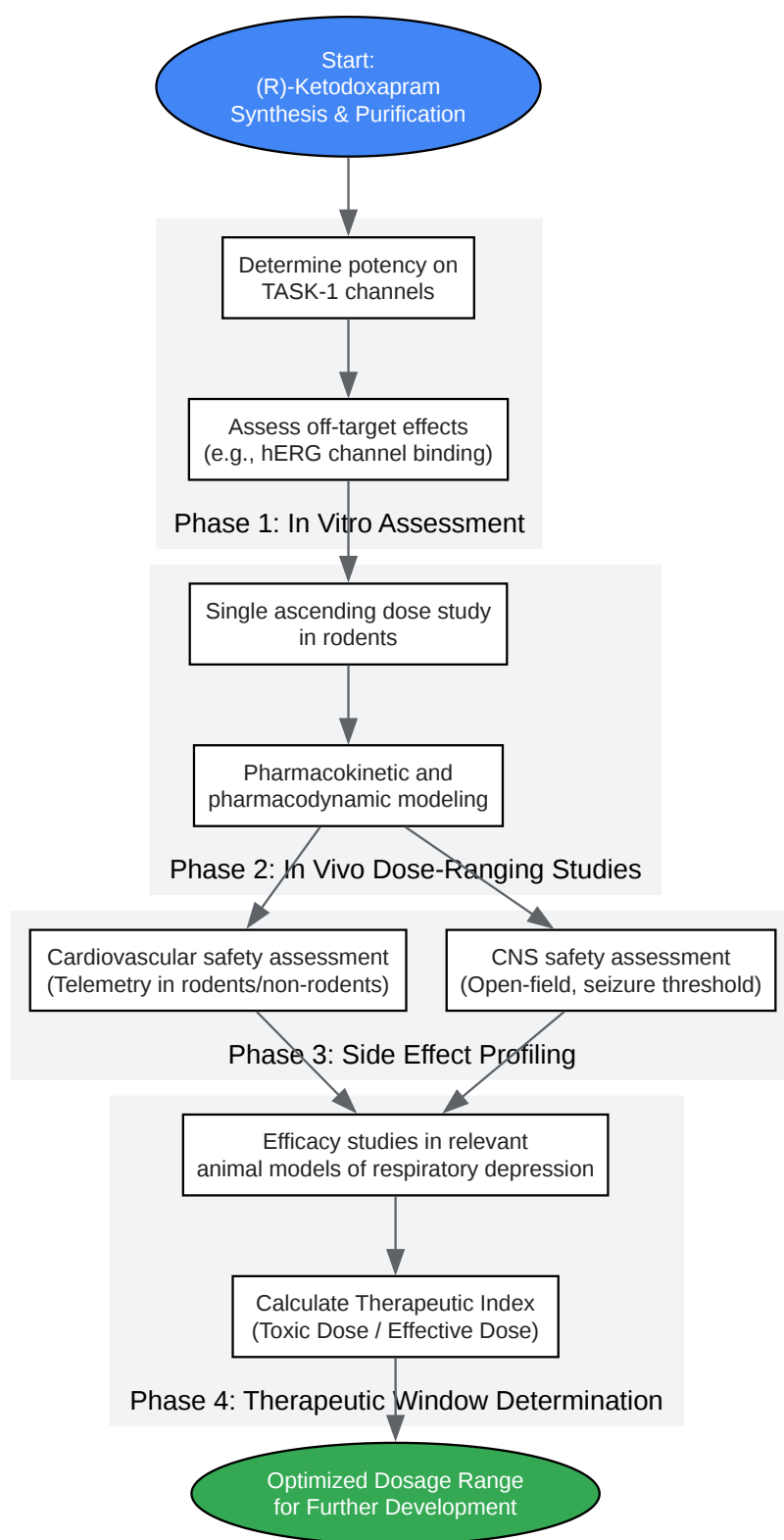


Figure 2. Experimental Workflow for Preclinical Dosage Optimization

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